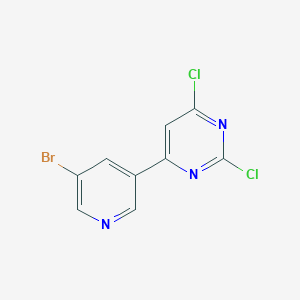

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N3/c10-6-1-5(3-13-4-6)7-2-8(11)15-9(12)14-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSDOJVDTCQRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=CC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2024646-57-7 | |

| Record name | 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine typically involves the coupling of 5-bromopyridine with 2,6-dichloropyrimidine. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst and a boronic acid derivative of 5-bromopyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or DMSO.

Electrophilic Substitution: Bromine (Br2) or chlorine (Cl2) in acetic acid or chloroform.

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a pyridine N-oxide .

Scientific Research Applications

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of potential therapeutic agents.

Industrial Applications: The compound is used in the development of agrochemicals and materials science, where its unique chemical properties are leveraged to create new products.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinase enzymes by competing with ATP for binding, leading to the downregulation of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

5-(4-Bromophenyl)-4,6-Dichloropyrimidine

- Structure : Differs by replacing the 5-bromopyridinyl group with a 4-bromophenyl moiety.

- Impact : The phenyl group lacks the nitrogen atom present in pyridine, reducing hydrogen-bonding capability and altering electron-withdrawing effects. This may decrease solubility in polar solvents compared to the pyridinyl analog .

4-(5-Bromothiophen-2-yl)-2,6-Dichloropyrimidine

- Structure : Substitutes the pyridine ring with a thiophene.

4-(But-3-yn-1-yl)-2,6-Dichloropyrimidine

Electronic Properties: HOMO/LUMO and Reactivity

A comparative analysis of frontier molecular orbitals (Table 1) reveals how substituents modulate reactivity:

Table 1: HOMO/LUMO Energies and Hyperpolarizability (β)

| Compound | HOMO (eV) | LUMO (eV) | Δ (H-L) (eV) | β (×10⁻³⁰ esu) |

|---|---|---|---|---|

| 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine | -6.8 | -2.1 | 4.7 | 8.2 |

| 5-([1,1′-Biphenyl]-4-yl)-4,6-dichloropyrimidine | -6.5 | -1.9 | 4.6 | 7.9 |

| 4-(But-3-yn-1-yl)-2,6-dichloropyrimidine | -6.2 | -1.7 | 4.5 | 6.5 |

- Key Findings :

- The bromopyridinyl derivative exhibits the lowest LUMO energy (-2.1 eV), indicating high electrophilicity and suitability for nucleophilic aromatic substitution (SNAr) .

- Biphenyl-substituted analogs show delocalized HOMO density across aromatic systems, enhancing charge transfer capabilities .

- Alkyne-substituted compounds have higher LUMO energies, suggesting reduced electrophilicity compared to halogenated analogs .

Suzuki-Miyaura Cross-Coupling

- This compound : Likely synthesized via coupling of 4,6-dichloropyrimidine with 5-bromopyridin-3-ylboronic acid under palladium catalysis, similar to methods for 5-(4-bromophenyl) analogs .

- Comparison : Thiophene and phenyl derivatives require analogous coupling steps, but yields may vary due to steric or electronic effects of the boronic acid partner.

Amination and Alkylation

Physical and Crystallographic Properties

- Melting Points: 5-Bromo-2-chloropyrimidin-4-amine: 460–461 K . 4-(But-3-yn-1-yl)-2,6-dichloropyrimidine: Not reported, but likely lower due to reduced hydrogen bonding .

- Crystal Packing : Bromopyridinyl derivatives may form intermolecular hydrogen bonds (e.g., N–H···N) similar to 5-bromo-2-chloropyrimidin-4-amine, creating layered supramolecular networks .

Biological Activity

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by various research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with bromine and chlorine atoms, which are known to enhance its lipophilicity and binding affinity to biological targets. The presence of the bromopyridine moiety adds further complexity to its interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It can modulate receptor functions, potentially affecting cellular signaling pathways.

- DNA Interaction : Preliminary studies suggest it may interfere with DNA replication processes.

The exact mechanisms remain under investigation, but the halogen substitutions are believed to play a crucial role in enhancing reactivity and specificity towards biological targets .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study comparing various pyrimidine derivatives found that those similar to this compound showed significant cytotoxic effects against cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | A549 | 0.87–12.91 | High |

| Similar Pyrimidine Derivative | MCF-7 | 1.75–9.46 | Moderate |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Studies have shown that it exhibits moderate antibacterial properties against multidrug-resistant strains of Staphylococcus aureus and other pathogens .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 1.35 μM |

| Klebsiella pneumoniae | 2.18 μM |

These results highlight the compound's potential as a scaffold for developing new antibiotics targeting resistant bacterial strains.

Case Studies

-

In Vitro Studies on Lung Cancer Cells :

A study conducted on A549 cells demonstrated that treatment with this compound significantly reduced cell viability compared to untreated controls. The compound's effectiveness was comparable to standard chemotherapeutics like cisplatin . -

Antimicrobial Efficacy Against Resistant Strains :

Another research effort focused on the antimicrobial activity against resistant strains of Staphylococcus aureus. The compound showed significant inhibition at low concentrations, indicating its potential utility in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine, and how do reaction conditions influence yields?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyrimidine and pyridine precursors. Key variables include catalyst choice (e.g., Pd(PPh₃)₄), base (K₂CO₃), solvent (DMF or THF), and temperature (80–120°C). Yields are sensitive to steric hindrance from the bromopyridinyl group and competing side reactions (e.g., dehalogenation). Optimization requires iterative adjustments to ligand-catalyst systems and reaction times .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) for functional group verification, high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>97%), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is recommended for resolving ambiguities in regiochemistry, particularly for distinguishing between 3- and 5-bromopyridinyl isomers .

Q. How do solubility and stability profiles impact experimental design?

- Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO or DMF. Stability tests under varying pH, temperature, and light exposure are critical. For long-term storage, recommend anhydrous conditions at –20°C in amber vials to prevent degradation via hydrolysis or photolytic dehalogenation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during cross-coupling with this compound?

- Methodological Answer : The bromine atom at the 5-position on pyridine and chlorines on pyrimidine create competing reactive sites. Use selective catalysts (e.g., PdCl₂(dppf)) and chelating ligands to direct coupling to the bromopyridinyl group. Monitor intermediates via LC-MS to identify side products (e.g., dichloropyrimidine homocoupling) and adjust stoichiometry to favor the desired pathway .

Q. How does this compound behave in environmental matrices, and what are its degradation products?

- Methodological Answer : Environmental fate studies (e.g., Project INCHEMBIOL) suggest evaluating hydrolysis rates (pH 5–9), photolysis in UV light, and biodegradation via LC-MS/MS. The bromine and chlorine substituents may persist, forming hydroxylated or dehalogenated metabolites. Use OECD 301/302 guidelines for standardized degradation testing .

Q. What structural modifications enhance bioactivity while maintaining synthetic feasibility?

- Methodological Answer : Replace the bromine with ethynyl or amino groups to improve binding to biological targets (e.g., kinases). Computational docking (e.g., AutoDock Vina) paired with SAR analysis can prioritize derivatives. Maintain the dichloropyrimidine core for rigidity, but introduce hydrophilic groups (e.g., sulfonamides) to modulate pharmacokinetics .

Q. How should researchers resolve contradictions in reported reaction efficiencies or spectral data?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or solvent effects on NMR shifts. Replicate experiments using rigorously purified reagents (≥99.5%) and standardized solvent systems (e.g., CDCl₃ for NMR). Cross-validate with alternative techniques (e.g., IR spectroscopy for functional groups) .

Q. What advanced methods assess enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer : Use chiral stationary phase HPLC (e.g., Chiralpak IA) or circular dichroism (CD) spectroscopy. For asymmetric synthesis, employ chiral ligands (e.g., BINAP) during coupling steps and monitor enantiomeric excess (ee) via Mosher ester analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.